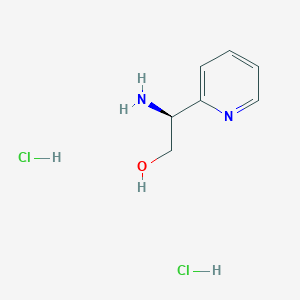![molecular formula C17H19FN2OS B2761296 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide CAS No. 946251-57-6](/img/structure/B2761296.png)
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide” is a chemical compound with the molecular formula C17H19FN2OS and a molecular weight of 318.41. It is related to the thiazole class of compounds, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Radiolabeling and Imaging Applications
One of the primary applications of fluorinated compounds like N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide is in the development of radiolabeled tracers for positron emission tomography (PET) imaging. For instance, the development of fluorine-18-labeled serotonin 5-HT1A antagonists, which are derivatives structurally similar to the given compound, showcases the compound's relevance in neuroimaging. These derivatives have been evaluated for their biological properties and potential in assessing dynamic changes in serotonin levels, providing insights into various psychiatric and neurological disorders (Lang et al., 1999).
Anticancer Research
Compounds with similar structural features have been synthesized and evaluated for their cytotoxicity and potential as anticancer agents. For example, pyrazole derivatives have been studied for their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines, highlighting the compound's potential in cancer therapy (Alam et al., 2016). Additionally, the disposition and metabolism of related orexin 1 and 2 receptor antagonists have been studied, demonstrating the compound's relevance in understanding drug metabolism and pharmacokinetics (Renzulli et al., 2011).
Organic Synthesis and Fluorescent Dyes
The compound's structural motif is also found in the synthesis of fluorescent dyes. N-ethoxycarbonylpyrene- and perylene thioamides, containing thiazolyl moieties, have been used as building blocks in the synthesis of efficient color-tunable fluorophores. These synthesized compounds exhibit diverse applications in fluorescence imaging and organic electronics, showcasing the broad utility of the thiazolyl structure in material science (Witalewska et al., 2019).
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities exhibited by thiazole derivatives . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis.
Eigenschaften
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-14-7-3-6-13(10-14)17-20-15(11-22-17)8-9-19-16(21)12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSMQNFXCGJHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

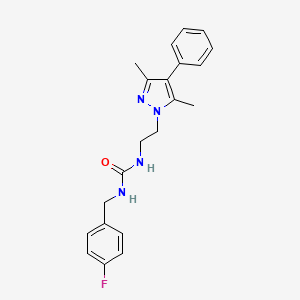
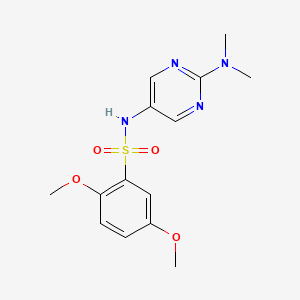
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)

![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)
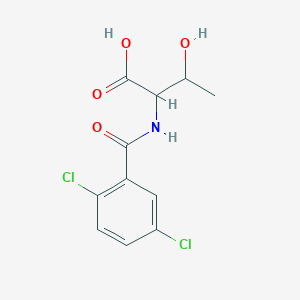


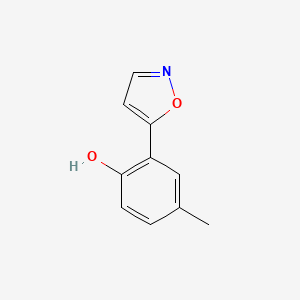
![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)
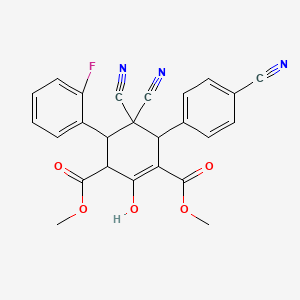
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
